1,2,3,4-Tetrachlorodibenzo-P-dioxin

説明

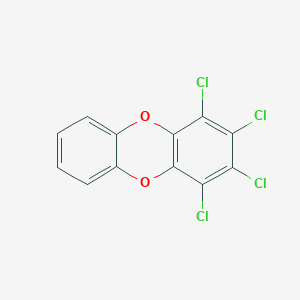

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHHDLMTUOLVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074030 | |

| Record name | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4-tetrachlorodibenzo-p-dioxin appears as colorless needles or white powder. (NTP, 1992) | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

30746-58-8 | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30746-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachlorodibenzodioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030746588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrachlorodibenzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5S8P28CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

363 to 367 °F (NTP, 1992) | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Anthropogenic Generation Mechanisms

Industrial and Manufacturing By-products

Various industrial processes are known to generate 1,2,3,4-TCDD as an unwanted byproduct. These include smelting operations and the chlorine bleaching of paper pulp. who.intnih.gov In the pulp and paper industry, the use of chlorine for bleaching has been identified as a source of dioxins, including 2,3,7,8-TCDD and 2,3,7,8-TCDF, in the resulting effluent and sludge. nih.gov

The common feature in these processes is the presence of chlorine, organic matter, and high temperatures, which create favorable conditions for dioxin formation. wikipedia.org Metal processing and the recycling of metals can also release dioxins. nih.gov

The synthesis of certain chlorinated organic chemicals, particularly chlorophenols and their derivatives, is a well-documented source of 1,2,3,4-TCDD contamination. wikipedia.orgwho.int The compound is formed as a stable byproduct during the production of 2,4,5-trichlorophenol (B144370) (TCP), which was a primary component in the manufacturing of herbicides like 2,4,5-T and silvex. cdc.gov High-temperature "run-away" reactions during TCP production have been known to create excess TCDD. cdc.gov

Consequently, these commercial herbicide products were often contaminated with TCDD. cdc.govca.gov While the production of many of these pesticides has ceased in countries like the United States, historical production sites and waste disposal areas remain potential sources of environmental contamination. cdc.govca.gov Studies of pesticide manufacturing plants have identified both high-temperature homogeneous synthesis and heterogeneous precursor synthesis as formation pathways for dioxins. aaqr.org

Table 2: Dioxin Congeners in Emissions from a Pesticide Plant

| Sample Source | Dominant Congeners (by concentration) | Key Finding | Reference |

| Flue Gas (Stack Outlet) | 1,2,3,4,6,7,8-HpCDD, OCDD, 1,2,3,4,6,7,8-HpCDF | The emission levels met regulatory limits, but specific congener patterns were identified. | aaqr.org |

| Fly Ash | OCDD (24% of total), 1,2,3,4,6,7,8-HpCDD (15%), 1,2,3,4,6,7,8-HpCDF (12%) | Higher chlorinated congeners were more dominant in the solid phase (fly ash) due to lower vapor pressure. | aaqr.org |

| Flue Gas (Bag Filter Inlet) | 1,2,3,7,8-PeCDD, 1,2,3,6,7,8-HxCDD, 1,2,3,4,6,7,8-HpCDD, OCDD | The congener profile changes as the flue gas passes through treatment systems. | aaqr.org |

Natural Formation Processes

Molecular Mechanisms of Dioxin Formation

The formation of 1,2,3,4-TCDD and other dioxins involves complex chemical reactions occurring at a molecular level. These mechanisms are critical for understanding the sources of these contaminants and for developing strategies to mitigate their formation. The primary pathways involve precursor compounds, such as chlorophenols, which undergo a series of reactions to form the stable dioxin structure.

A predominant mechanism for the formation of dioxins from chlorophenol precursors involves free radical intermediates. nih.gov This pathway is particularly relevant in high-temperature environments like incinerators. The process is initiated by the cleavage of a chemical bond in a precursor molecule, such as a chlorophenol, to form highly reactive free radicals.

The identification of these organic free radical intermediates provides direct evidence for the formation pathways. nih.gov For instance, the thermal oxidation of chlorophenols can generate phenoxy radicals. This process is often initiated by a single electron transfer. researchgate.net The stability and subsequent reaction of these radicals are influenced by factors such as the position of chlorine atoms on the phenol (B47542) ring (the ortho effect), the spin densities of the radical intermediates, and steric hindrance effects. nih.gov

The general steps can be summarized as:

Initiation: Formation of a phenoxy radical from a chlorophenol precursor, often through the loss of a hydrogen atom from the hydroxyl group or through electron transfer. nih.govresearchgate.net

Propagation: The phenoxy radical can then participate in a series of reactions, including coupling with another radical.

Termination: The reaction cascade concludes with the formation of a stable molecule, such as a polychlorinated dibenzo-p-dioxin (B167043).

Clay minerals, particularly those containing iron (III) like montmorillonite, can play a significant role in mediating these reactions in soil and sediment environments. They can facilitate the formation of radical cations from chlorophenols by acting as an electron acceptor, thereby stabilizing the reactive intermediate and promoting subsequent dimerization reactions. researchgate.net

Following the formation of radical intermediates, the construction of the dioxin structure proceeds through dimerization, rearrangement, and ring closure. This pathway involves the condensation of two precursor molecules, typically chlorophenates or chlorophenoxy radicals.

The key steps in this mechanism are:

Dimerization: Two chlorophenoxy radicals (or a chlorophenoxy radical and a chlorophenate molecule) couple to form a diphenyl ether intermediate, often referred to as a "predioxin." researchgate.net

Rearrangement: The predioxin molecule may undergo intramolecular rearrangement to achieve a more stable conformation for ring closure.

Ring Closure: The final step is an intramolecular cyclization reaction where the second ether linkage is formed, creating the rigid, planar dibenzo-p-dioxin structure. This step typically involves the elimination of a chlorine atom or hydrogen chloride.

Quantum chemical calculations have been used to model these pathways and determine their feasibility. acs.org For example, studies on the formation of the highly toxic 2,3,7,8-TCDD isomer from 2,4,5-trichlorophenol (B144370) have elucidated plausible reaction pathways initiated by the formation of a radical cation, leading to various dimers and ultimately the dioxin product. researchgate.netresearchgate.net While the specific precursors for 1,2,3,4-TCDD differ, the fundamental principles of dimerization and ring closure remain the same.

| Step | Description | Key Intermediates/Reactants |

|---|---|---|

| 1. Radical Formation | Generation of reactive species from precursor molecules under thermal or catalytic conditions. | Chlorophenols, Chlorophenoxy Radicals |

| 2. Dimerization | Coupling of two precursor radicals or a radical and an ion to form a diphenyl ether. | Predioxins (Chlorinated Diphenyl Ethers) |

| 3. Ring Closure | Intramolecular cyclization to form the second ether bond, creating the stable dioxin ring system. | Dioxin Molecule |

In complex environmental matrices, such as the flue gas and fly ash of incinerators, 1,2,3,4-TCDD does not exist in isolation. nih.gov It coexists with a myriad of other compounds, including polycyclic aromatic hydrocarbons (PAHs), which are also products of incomplete combustion. nih.govresearchgate.net The interactions between these different classes of contaminants can lead to cross-coupling reactions, altering their environmental fate.

Studies investigating the photodegradation of 1,2,3,4-TCDD on fly ash surfaces in the presence of low-molecular-weight PAHs have shown that the PAHs can inhibit the breakdown of the dioxin. nih.gov This is attributed to their higher photoreactivity and a light-shielding effect, which reduces the energy available for 1,2,3,4-TCDD degradation. nih.gov

Furthermore, direct cross-coupling between 1,2,3,4-TCDD and PAHs or their respective degradation intermediates can occur. nih.gov This leads to the formation of new, higher-molecular-weight hybrid compounds. Two proposed mechanisms for this coupling are:

C-O-C Bonding: Formation of an ether linkage between the dioxin and a PAH molecule.

-COO- Bonding: Formation of an ester linkage.

These cross-coupling reactions are significant as they represent a pathway for the formation of novel, potentially toxic products that are not typically monitored. nih.gov The occurrence of these reactions complicates the environmental risk assessment of contaminated sites.

| Mechanism | Description | Resulting Product Type |

|---|---|---|

| C-O-C Bonding | Formation of a new ether bond connecting the TCDD and PAH structures. | High-molecular-weight hybrid ether |

| -COO- Bonding | Formation of an ester linkage between the two contaminant classes. | High-molecular-weight hybrid ester |

Environmental Distribution and Fate of 1,2,3,4 Tetrachlorodibenzo P Dioxin

Environmental Compartmentalization

The distribution of 1,2,3,4-TCDD in the environment is governed by its physicochemical properties, which dictate its movement and partitioning between the atmosphere, soil, and aquatic systems.

Atmospheric Transport and Deposition

Like other dioxins, 1,2,3,4-TCDD can be subject to atmospheric transport. Tetrachlorinated congeners such as TCDD are considered semi-volatile and exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. cdc.govnih.gov The partitioning between these two phases is influenced by factors like ambient temperature and the concentration of airborne particles. nih.gov Less chlorinated dioxins, including TCDD, will have a greater fraction in the vapor phase at warmer temperatures and when fewer particles are present. nih.gov

Atmospheric deposition, through both wet (rain and snow) and dry processes, is a significant pathway for the entry of these compounds into terrestrial and aquatic ecosystems. nih.govdocumentsdelivered.com Modeling studies of polychlorinated dibenzo-p-dioxins (PCDDs) in North America have shown that for the Great Lakes, over 92% of all deposition is particle-phase wet deposition, with only a small fraction (5-8%) attributed to dry particle deposition. documentsdelivered.com Gas-phase wet deposition is considered negligible. documentsdelivered.com

Partitioning in Soil and Sediment Matrices

Once deposited, 1,2,3,4-TCDD exhibits very strong partitioning to soil and sediment. This is due to its high lipophilicity (fat-loving nature) and very low water solubility. nih.govoregonstate.edu The strong binding to organic matter in these matrices results in low mobility, meaning the compound is not easily leached into groundwater. cdc.govoregonstate.eduresearchgate.net

The partitioning behavior is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For 2,3,7,8-TCDD, a closely related and extensively studied isomer often used as a reference, the logarithm of the Koc (log Koc) is estimated to be around 7.0, indicating a very high affinity for organic carbon. nih.govca.gov This strong adsorption is a key factor in its long-term persistence in soil and sediment, which act as major environmental sinks. researchgate.netepa.gov

Table 1: Partition Coefficients for TCDD This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Log Value | Description | Reference |

|---|---|---|---|

| Octanol-Water Partition Coefficient (Kow) | 6.4 to 8.0 | Measures the ratio of a chemical's concentration in octanol (B41247) versus water; indicates lipophilicity. | nih.gov |

| Organic Carbon-Water Partition Coefficient (Koc) | 5.4 x 10⁶ (Log Koc ~6.7) | Indicates the tendency of a chemical to bind to organic carbon in soil or sediment. | ca.gov |

Aquatic Transport and Sedimentation Dynamics

In aquatic environments, the fate of 1,2,3,4-TCDD is dominated by its hydrophobic nature. Due to its very low water solubility, the majority of the compound in a water body is associated with suspended particulate matter and bottom sediments rather than being dissolved in the water column. nih.govepa.gov

Transport in aquatic systems occurs primarily through the movement of these contaminated particles. nih.gov Eventually, these particles settle, leading to the accumulation of 1,2,3,4-TCDD in bottom sediments. nih.govepa.gov This process of sedimentation effectively removes the compound from the water column, making aquatic sediments an ultimate environmental sink for dioxins. epa.gov While some volatilization from the water surface can occur, it is a much slower process when the compound is adsorbed to sediment. epa.govnih.gov

Environmental Persistence and Degradation

1,2,3,4-TCDD is recognized as a persistent organic pollutant (POP), meaning it resists degradation and can remain in the environment for extended periods. researchgate.netisotope.com

Estimated Half-lives in Various Environmental Media

The environmental half-life of TCDD varies significantly depending on the specific environmental compartment and conditions.

Soil: On soil surfaces exposed to sunlight, photodegradation can be a significant removal process, with persistence half-lives estimated to be between less than one to three years. epa.govnih.gov However, once incorporated into the soil interior, where it is shielded from sunlight, the half-life can increase substantially, potentially as long as 12 years or more. epa.govnih.gov Some estimates suggest half-lives in soil can be as long as 20 to 50 years, or even over 100 years in certain soil types or sediments. researchgate.netnih.govresearchgate.net

Table 2: Estimated Environmental Half-Lives for TCDD This table is interactive. You can sort the data by clicking on the column headers.

| Environmental Medium | Condition | Estimated Half-Life | Reference |

|---|---|---|---|

| Soil Surface | Exposed to sunlight | < 1 to 3 years | epa.govnih.gov |

| Soil Interior | Shielded from sunlight | up to 12 years or more | epa.govnih.gov |

| Tropical Subsoils | Buried | 20 to 50 years or more | researchgate.net |

| Water Surface | Photolysis (Summer) | 21 hours | epa.govnih.gov |

| Water Surface | Photolysis (Winter) | 118 hours | epa.govnih.gov |

| Water Column | Volatilization only | 46 days | epa.govnih.gov |

| Aquatic System | Overall (incl. sediment adsorption) | > 50 years | epa.govnih.gov |

Degradation Rates and Influencing Factors

The degradation of 1,2,3,4-TCDD in the environment is a slow process influenced by several factors. The primary degradation mechanisms are photodegradation and microbial biodegradation.

Photodegradation: Exposure to ultraviolet (UV) light, particularly from the sun, can break down TCDD molecules. nih.govcdc.gov This is a more significant process on surfaces like soil or water, but its effectiveness diminishes rapidly with depth or burial. oregonstate.eduepa.gov

Biodegradation: While generally resistant to microbial breakdown, certain microorganisms have been shown to degrade 1,2,3,4-TCDD. researchgate.net Studies have identified bacteria and fungi capable of this process. For instance, the bacterium Sphingomonas wittichii RW1 can convert 1,2,3,4-TCDD into chlorocatechols. researchgate.net Research involving a Dehalococcoides-containing culture demonstrated that 1,2,3,4-TCDD was reductively dechlorinated to 1,2,4-trichlorodibenzo-p-dioxin (B167082) (1,2,4-TrCDD), which was then further dechlorinated to 1,3-dichlorodibenzo-p-dioxin (B1616466) (1,3-DCDD). researchgate.net The brown-rot fungus Aspergillus aculeatus has also shown the ability to remove up to 21% of 1,2,3,4-TCDD from a liquid culture over a 30-day period. nih.gov The rate and extent of biodegradation are highly dependent on environmental conditions, the presence of specific microbial communities, and the availability of other nutrients or substrates. researchgate.netnih.gov

Environmental Fate Modeling and Simulation

Environmental fate models are mathematical representations that simulate the movement and transformation of chemicals in the environment. For persistent organic pollutants (POPs) like 1,2,3,4-TCDD, these models are crucial for risk assessment and management. They integrate the compound's specific properties with the characteristics of the receiving environment to forecast its concentration and residence time in different media.

Multimedia environmental fate models are designed to predict the distribution of a chemical across multiple interconnected environmental compartments. A foundational concept in many of these models is fugacity , which can be understood as the "escaping tendency" of a chemical from a particular phase. wikipedia.org When the fugacities of a chemical in adjacent compartments are unequal, a net flux from the region of higher fugacity to lower fugacity occurs until equilibrium is reached.

The concentration (C) of a chemical in a medium is related to its fugacity (f) through the fugacity capacity (Z), a parameter that describes the capacity of a medium to absorb the chemical. wikipedia.org The relationship is expressed as:

C = Z * f

The fugacity capacity (Z) is calculated based on the physicochemical properties of the substance and the nature of the environmental compartment. These models are structured in levels of increasing complexity (Levels I, II, III, and IV), moving from simple equilibrium distribution in a closed system to dynamic, non-equilibrium conditions in an open system with transport and transformation processes. tul.cz

For 1,2,3,4-TCDD, its high octanol-water partition coefficient (Kow) and low water solubility indicate a strong tendency to partition into organic-rich phases like soil, sediment, and biota, rather than remaining in water. ca.govepa.gov Its low vapor pressure suggests that while it can be transported in the atmosphere, it will likely be associated with particulate matter. epa.gov

One example of a multimedia fate model is the CalTOX model , which is a spreadsheet-based tool used to assess human exposure to contaminants in various environmental media. ca.gov The model uses a set of chemical-specific intermedia transfer factors (ITFs) to describe the partitioning and transport of a substance between compartments such as air, water, soil layers, and plants. ca.gov While comprehensive ITF datasets have been developed for the more studied 2,3,7,8-TCDD isomer, the same principles apply to 1,2,3,4-TCDD. ca.gov These factors are derived from the compound's fundamental physicochemical properties.

Interactive Table: Key Physicochemical Properties for Modeling 1,2,3,4-Tetrachlorodibenzo-p-dioxin

The following table presents key physicochemical properties for 1,2,3,4-TCDD, which are essential inputs for multimedia environmental fate models. Users can sort the data by clicking on the column headers.

| Property | Value | Unit | Significance in Modeling |

| Molecular Weight | 322.0 | g/mol | Basic input for most chemical fate calculations. nih.gov |

| Melting Point | 184-186 | °C | Influences the physical state (solid/liquid) of the compound. nih.gov |

| Water Solubility | Very low; Insoluble | N/A | Low solubility drives partitioning from water to sediment and soil. nih.gov |

| Vapor Pressure | Data not readily available | Pa | Affects volatilization from soil and water surfaces into the atmosphere. |

| Log Kow | Data not readily available | Unitless | A high value indicates strong partitioning into lipids and organic carbon. |

| Henry's Law Constant | Data not readily available | Pa·m³/mol | Describes the partitioning between air and water. |

Note: While specific experimentally derived values for Vapor Pressure, Log Kow, and Henry's Law Constant for 1,2,3,4-TCDD are not as widely published as for 2,3,7,8-TCDD, models often use estimation methods based on chemical structure (Quantitative Structure-Activity Relationships, or QSARs) to derive these parameters when experimental data are lacking. ca.gov

Mass balance models provide a quantitative accounting of a chemical's inputs, outputs, and accumulation within a defined environmental system. nih.gov The fundamental principle is the conservation of mass, expressed as:

Accumulation = Inputs - Outputs + Generation - Transformation

This approach can be applied at various scales, from a local pond to a regional or even global level. For a compound like 1,2,3,4-TCDD, the "Inputs" could include industrial emissions or formation as a byproduct of combustion. "Outputs" would encompass transport out of the defined area (e.g., via river flow or atmospheric deposition elsewhere) and degradation. "Generation" and "Transformation" refer to chemical or biological processes that might form or destroy the compound within the system.

A steady-state mass balance model, for example, would assume that the total amount of the chemical in the system is constant over time (Accumulation = 0), meaning that all inputs are balanced by outputs and transformations. nih.gov Dynamic models, in contrast, can simulate how concentrations change over time in response to varying inputs or environmental conditions.

Research into the environmental distribution of dioxin congeners often involves creating a mass balance for a specific geographic area, such as a bay or watershed. These studies track the flow of the chemical from its sources (e.g., industrial effluent, atmospheric deposition) through various environmental compartments (water column, sediment, biota) and quantify the amounts that are stored, transported out, or degraded.

Interactive Table: Illustrative Mass Balance Parameters for 1,2,3,4-TCDD in a Hypothetical Lake System

| Parameter | Process | Illustrative Flux ( kg/year ) | Key Influencing Factors |

| Inputs | Atmospheric Deposition | 0.5 | Regional air concentrations, particle deposition rates. |

| Riverine Inflow | 1.2 | Upstream sources, soil erosion. | |

| Industrial Discharge | 0.2 | Proximity and type of industrial activity. | |

| Outputs | Volatilization | -0.1 | Henry's Law Constant, wind speed. |

| Riverine Outflow | -0.8 | Water flow rate, concentration in water. | |

| Sedimentation | -0.95 | Particle settling velocity, organic carbon content. | |

| Photodegradation | -0.02 | Water clarity, sunlight intensity. | |

| Biodegradation | -0.03 | Microbial activity, temperature. | |

| Net Accumulation | In Sediments | 0.0 | (Calculated as Inputs - Outputs) |

This illustrative model demonstrates that for a persistent and hydrophobic compound like 1,2,3,4-TCDD, a significant portion of the input is expected to be transferred to the sediment, which acts as a major sink. The low rates of degradation contribute to its long-term persistence in the system.

Advanced Analytical Methodologies for 1,2,3,4 Tetrachlorodibenzo P Dioxin Quantification

High-Resolution Separation and Detection Techniques

The cornerstone of modern dioxin analysis is the coupling of high-resolution gas chromatography with high-resolution mass spectrometry, a combination that provides the necessary specificity and low detection limits. waters.comthermofisher.com

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard and regulatory-endorsed method for the analysis of 1,2,3,4-TCDD. waters.comthermofisher.comcapes.gov.br This technique offers unparalleled sensitivity and selectivity, which are crucial for detecting the trace levels at which this compound is typically found. waters.com The high resolving power of the mass spectrometer, typically set to at least 10,000, allows for the differentiation of the analyte from other co-eluting compounds with the same nominal mass, thereby reducing the likelihood of false positives. thermofisher.com

The process involves injecting a purified sample extract into a gas chromatograph, where a long capillary column separates the different dioxin congeners based on their boiling points and interaction with the column's stationary phase. nih.gov The separated compounds then enter the high-resolution mass spectrometer, which ionizes the molecules and separates the resulting ions based on their precise mass-to-charge ratio. waters.com For 1,2,3,4-TCDD, specific ions are monitored to confirm its presence and to quantify its concentration. epa.gov

Table 1: Key Parameters for HRGC/HRMS Analysis of 1,2,3,4-TCDD

| Parameter | Typical Specification | Purpose |

| GC Column | Capillary column (e.g., SP-2330, Rtx-Dioxin2) | Separation of TCDD isomers |

| Mass Spectrometer | Magnetic sector or high-resolution Time-of-Flight (ToF) | High-resolution mass analysis |

| Resolution | > 10,000 | Differentiation from interfering ions |

| Ionization Mode | Electron Ionization (EI) | Creation of characteristic fragment ions |

| Detection Limit | Parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range | Measurement of ultra-trace levels |

This table is based on information from multiple sources. thermofisher.comepa.govlcms.cz

There are 22 different tetrachlorodibenzo-p-dioxin (TCDD) isomers, and their toxicity varies significantly. nih.govosti.gov Therefore, it is critical to differentiate 1,2,3,4-TCDD from its other isomers, especially the most toxic congener, 2,3,7,8-TCDD. nih.gov Congener-specific analysis is achieved through the use of highly selective capillary GC columns that can separate the various isomers. nih.govepa.gov

The selection of the GC column's stationary phase is crucial for achieving the necessary separation. epa.gov Different columns exhibit different selectivities towards the various isomers, and in some cases, a two-column analysis using columns with different polarities may be required to confirm the identity of a specific congener. epa.gov The retention time of 1,2,3,4-TCDD on a specific column under defined conditions is a key parameter for its identification. osti.gov

Table 2: Example of GC Columns Used for TCDD Isomer Separation

| Column Type | Stationary Phase | Application Notes |

| SP-2330 | Bis(cyanopropyl) polysiloxane | Often used as a primary column for TCDD isomer separation. epa.gov |

| DB-5ms | (5%-Phenyl)-methylpolysiloxane | A common non-polar column used for general separation. |

| Rtx-Dioxin2 | Proprietary | Specifically designed for the analysis of dioxins and furans. lcms.cz |

This table provides examples of commonly used GC columns.

Sample Preparation and Cleanup Procedures for Environmental Matrices

Environmental samples such as soil, sediment, water, and biological tissues are complex matrices containing numerous compounds that can interfere with the analysis of 1,2,3,4-TCDD. waters.comnih.gov Therefore, extensive sample preparation and cleanup are essential to isolate the analyte of interest and remove interfering substances. nih.gov

The first step in the analytical process is the extraction of 1,2,3,4-TCDD from the sample matrix. The choice of extraction technique depends on the sample type and the desired efficiency.

Soxhlet Extraction: This is a classic and robust technique that involves continuous extraction of the sample with an organic solvent over an extended period (e.g., 16-24 hours). rsc.org While effective, it is time-consuming and requires large volumes of solvent.

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This modern technique uses elevated temperatures and pressures to extract the analytes much faster and with less solvent than traditional methods. rsc.org A typical ASE method might involve extraction with a solvent mixture like acetone:n-hexane at 75°C and 1500 psi for a few minutes per cycle. rsc.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, this method has been adapted for the rapid extraction of dioxins from sediment samples. lcms.cz It involves a single-phase acetonitrile (B52724) extraction followed by a cleanup step. lcms.cz

Following extraction, the sample extract undergoes a multi-stage cleanup process to remove interfering compounds such as lipids, polychlorinated biphenyls (PCBs), and other chlorinated compounds. nih.govepa.gov This is typically achieved using column chromatography with various adsorbent materials.

Alumina and Silica Gel Columns: These are used to separate the bulk of interfering compounds. The polarity of the solvents used to elute the compounds from the columns is carefully controlled to isolate the fraction containing the dioxins.

Activated Carbon Columns: These columns are particularly effective at separating dioxins from non-planar compounds like PCBs. The planar structure of dioxins allows them to be strongly adsorbed onto the carbon, while non-planar compounds pass through. The dioxin fraction is then eluted with a reverse flow of a strong solvent like toluene.

The combination and sequence of these cleanup steps are tailored to the specific sample matrix to ensure a clean extract for HRGC/HRMS analysis. epa.gov

To ensure accurate quantification and to account for losses during the extensive sample preparation and analysis process, isotope dilution is the method of choice. epa.gov This involves spiking the sample with a known amount of an isotopically labeled analog of 1,2,3,4-TCDD, typically containing Carbon-13 (¹³C). waters.comisotope.com

The labeled standard, such as ¹³C₁₂-1,2,3,4-TCDD, behaves almost identically to the native (unlabeled) compound throughout the extraction, cleanup, and chromatographic separation steps. epa.govca.gov By measuring the ratio of the response of the native analyte to the labeled standard in the final HRGC/HRMS analysis, the concentration of 1,2,3,4-TCDD in the original sample can be accurately calculated, correcting for any analytical losses. epa.gov Additionally, recovery standards, such as ¹³C-1,2,3,7,8,9-HxCDD, may be added just before analysis to check the recovery of the internal standards. waters.com

Quality Assurance/Quality Control (QA/QC) in Dioxin Analysis

The analysis of 1,2,3,4-Tetrachlorodibenzo-p-dioxin, like other dioxins and dioxin-like compounds, is a highly complex task due to the ultra-trace levels at which they occur in environmental and biological matrices. acs.org The potential for interference from other compounds present at much higher concentrations necessitates rigorous quality assurance and quality control (QA/QC) protocols to ensure the accuracy, precision, and reliability of the data. acs.org These measures are fundamental components of internationally recognized analytical methods, such as those developed by the U.S. Environmental Protection Agency (EPA).

A cornerstone of QA/QC in dioxin analysis is the use of isotope dilution mass spectrometry, most commonly with high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). researchgate.net This "gold standard" method involves spiking the sample with a known amount of an isotopically labeled analogue of the target analyte, in this case, ¹³C-labeled 1,2,3,4-TCDD, prior to extraction and cleanup. nih.govdspsystems.eu The recovery of this internal standard is monitored throughout the analytical process, allowing for the correction of any losses that occur during sample preparation and analysis. This ensures a high degree of accuracy in the final concentration measurement.

Key elements of a robust QA/QC program for dioxin analysis include:

Certified Reference Materials (CRMs): These are materials with a known and certified concentration of the analyte. sigmaaldrich.com They are analyzed alongside environmental samples to verify the accuracy of the entire analytical method. lgcstandards.com The National Institute of Standards and Technology (NIST), for instance, provides Standard Reference Materials (SRMs) for dioxins in various matrices, which are crucial for method validation and ongoing quality control. nih.gov

Method Blanks: A method blank, which is a sample free of the analyte, is processed through the entire analytical procedure in the same manner as the actual samples. This is done to identify any potential contamination from solvents, reagents, glassware, or the instrumentation itself. epa.gov

Laboratory Control Spikes: A known amount of the analyte is added to a clean matrix (reagent water, clean sand, etc.) and analyzed to assess the performance of the laboratory's method in a controlled environment.

Matrix Spike/Matrix Spike Duplicates: A known amount of the analyte is added to a subsample of the actual environmental sample being tested. Analyzing the original sample, the spiked sample, and a duplicate spiked sample helps to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Interlaboratory Comparison Studies: Participation in proficiency testing or interlaboratory comparison studies is vital for assessing a laboratory's performance against its peers. acs.org These studies involve the analysis of common samples by multiple laboratories and help to ensure the comparability and reliability of data on a national and international level. acs.orgnih.gov

Regulatory frameworks, such as the European Union's Commission Regulation 2017/644, specify performance criteria for analytical methods for the official control of dioxin levels in food and feed. nih.gov These regulations often define requirements for parameters like specificity, linearity, accuracy (trueness and precision), and limits of detection and quantification.

The following table summarizes key QA/QC parameters and their typical acceptance criteria in dioxin analysis, based on established methods like EPA Method 1613B.

| QA/QC Parameter | Description | Typical Acceptance Criteria |

| Isotope-Labeled Standard Recovery | The percentage recovery of the ¹³C-labeled internal standard added to each sample. | Generally between 40-130% for TCDDs. |

| Method Blank | Analysis of a clean matrix to check for contamination. | Should not contain the target analyte at or above the method detection limit. |

| Certified Reference Material (CRM) | Analysis of a material with a known concentration of the analyte. | The measured concentration should fall within the certified range of the CRM. |

| Relative Percent Difference (RPD) | The difference between duplicate sample analyses, used to assess precision. | Typically <20% for concentrations significantly above the detection limit. |

Ecotoxicological Mechanisms and Ecological Impacts of 1,2,3,4 Tetrachlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Non-Mammalian Organisms

The aryl hydrocarbon receptor (AhR) is a transcription factor that is activated by ligands and mediates a range of toxic and biological effects. nih.gov While mammals, including humans, have a single AhR, non-mammalian vertebrates such as fish and birds possess multiple AHR genes. nih.govoup.com This diversity in AHRs suggests more complex regulatory mechanisms for dioxin-induced functions in these species. oup.com

Molecular Characterization of AhR Orthologs across Vertebrate Lineages

The AhR gene has undergone duplication and diversification throughout vertebrate evolution, leading to at least three members of the AHR gene family: AHR1, AHR2, and the AHR repressor. nih.gov Phylogenetic studies show that an AHR gene duplication occurred early in vertebrate evolution, suggesting that multiple AHR genes may be present in many vertebrate species. nih.gov

Fish : Bony fishes (teleosts) like the pufferfish (Takifugu rubripes) and zebrafish (Danio rerio) have multiple AHR genes, with some species having up to five. nih.gov Generally, teleost fishes have at least two main types, AhR1 and AhR2. researchgate.netnih.gov These isoforms often exhibit tissue-specific expression patterns; for example, AhR1 is predominantly found in the brain, heart, and gonads, while AhR2 is more uniformly expressed across tissues. researchgate.net In many fish species, AhR2 is the primary receptor that binds to dioxins like TCDD and mediates their toxic effects. researchgate.net

Birds : Avian species also possess at least two AHR isoforms, AhR1 and AhR2. nih.govoup.com Phylogenetic analysis indicates that avian AhR1 is orthologous to mammalian AhR1, and avian AhR2 is orthologous to fish AhR2. nih.govoup.com Unlike in fish where AhR2 is dominant, in birds, AhR1 appears to be the major form mediating dioxin toxicity. nih.govoup.com Some avian species, like the chicken (Gallus gallus), have even been found to have a third AHR, designated as AHR1β. oup.com

Amphibians : Frogs and toads are notably insensitive to TCDD-induced toxicity compared to most other vertebrates. nih.govnih.gov While the exact mechanisms are still being investigated, some frog species express two distinct AhR1 genes, AhR1α and AhR1β. nih.gov

Ligand Binding and Transcriptional Activation Dynamics

The activation of the AhR signaling pathway begins with the binding of a ligand, such as 1,2,3,4-Tetrachlorodibenzo-p-dioxin (a specific congener of TCDD), to the AhR in the cytoplasm. nih.govmdpi.com This binding causes the AhR to translocate to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). mdpi.com The resulting complex then binds to specific DNA sequences known as dioxin response elements (DREs), initiating the transcription of target genes. nih.govpnas.org

The primary structure of the AhR's ligand-binding domain (LBD) is highly conserved across species, yet small variations can lead to significant differences in ligand binding affinity and subsequent transcriptional activation. nih.gov For instance, in vitro studies with AhR isoforms from the black-footed albatross and common cormorant showed that both AhR1 and AhR2 could bind to TCDD and were transcriptionally active, though AhR2 had reduced efficacy. nih.govoup.com The transcriptional activation by dioxins is considered a general mechanism of their action, capable of affecting numerous genes. nih.gov

Species-Specific Differences in AhR-Mediated Responses and Gene Expression

There are dramatic species-specific differences in the responses to AhR activation. nih.gov These variations can be attributed to differences in the AhR's molecular structure and the cellular context in which it operates. nih.gov

For example, a study comparing TCDD-induced gene expression in mice with normal mouse AhR versus those with a humanized AhR found significant differences. In mouse liver cells, TCDD induced 1752 genes, while in the humanized mouse cells, it induced 1186 genes, with only 265 genes being activated in both. oup.com This highlights that even between mammals, the AhR-mediated response can vary substantially.

Sensitivity to TCDD also varies greatly among different vertebrate classes. Fish are generally the most sensitive, while amphibians are the least. nih.gov Within a single class, there can be large differences as well. For instance, there is a 120-fold difference in TCDD sensitivity between bull trout and zebrafish. nih.gov In birds, the common tern and chicken have AhR1 proteins that are 98% identical, yet their sensitivity to TCDD differs by 80- to 250-fold, a difference attributed to just two amino acid variations in the ligand-binding domain. nih.gov

These differences in sensitivity and gene expression are influenced by the primary structure of the AhR-LBD, which affects ligand binding and interactions with co-regulator proteins. nih.gov

Functional Conservation and Diversification of AhR in Invertebrate Systems

Invertebrates appear to possess a single AhR that generally does not bind to the typical ligands of vertebrate AhRs, such as TCDD. nih.gov The AhR orthologs in invertebrates like the nematode Caenorhabditis elegans (AHR-1) and the fruit fly Drosophila melanogaster (spineless) have different structures and ligand-binding abilities compared to their vertebrate counterparts. frontiersin.org For example, C. elegans AHR-1 is not activated by dioxin analogs. pnas.orgnih.gov

Despite the inability to bind xenobiotics like TCDD, invertebrate AhRs have conserved physiological functions, particularly in neuronal development. frontiersin.orgnih.gov In C. elegans, ahr-1 mutants show defects in neuronal development, and in Drosophila, spineless mutants have developmental defects in their antennae and sensory neurons. frontiersin.org This suggests that the ancestral role of the AhR was likely in developmental processes, and its function as a sensor for environmental contaminants may have evolved later in the vertebrate lineage. nih.gov While direct ligand binding has not been demonstrated in the same way as in vertebrates, recent studies suggest that microbiota-derived molecules might act as evolutionarily conserved modulators of invertebrate AhRs. frontiersin.org

Observed Ecological Effects in Environmental Receptors

Bioaccumulation and Biomagnification in Aquatic Food Webs

This compound, like other dioxins, is a persistent organic pollutant (POP) that is highly lipophilic, meaning it readily dissolves in fats and lipids. epa.govcimi.org This property leads to its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. cimi.orgnih.gov

In aquatic environments, these compounds can be taken up by organisms at the bottom of the food chain, such as phytoplankton and benthic invertebrates, from contaminated water and sediment. cimi.orgresearchgate.net These organisms are then consumed by larger organisms, and the toxins are passed up the food chain. cimi.org At each successive trophic level, the concentration of the toxin increases, a process called biomagnification. cimi.orgweebly.comnoaa.gov

Studies have shown that fish can accumulate significant levels of TCDD. nih.gov For instance, research in Maine rivers downstream of paper mills found substantial bioaccumulation factors (BAFs) for TCDD in various fish species. nih.gov However, some studies suggest that TCDD does not biomagnify in fish to the extent that might be expected, possibly due to biotransformation processes. epa.gov

Despite this, biomagnification can be significant in higher trophic levels. Fish-eating birds and mammals can accumulate high concentrations of dioxins from their diet. epa.govresearchgate.net For example, a study in Lake Ontario showed significant biomagnification of TCDD between fish and fish-eating birds. epa.gov The process of biomagnification means that top predators are often at the highest risk from the toxic effects of these compounds. noaa.gov

Table of Bioaccumulation and Biomagnification Data

| Organism | Location | Parameter | Value | Reference |

|---|---|---|---|---|

| Smallmouth Bass (fillet) | Maine Rivers | Mean BAF | 11,500 - 24,600 | nih.gov |

| Brown Trout (fillet) | Maine Rivers | Mean BAF | 17,900 - 28,300 | nih.gov |

| White Perch (fillet) | Maine Rivers | Mean BAF | 3,000 - 7,500 | nih.gov |

| White Sucker (whole body) | Maine Rivers | Mean BAF | 78,500 - 106,000 | nih.gov |

| Alewife to Herring Gull | Lake Ontario | Log BMF | 1.51 (for 2,3,7,8-TCDD) | epa.gov |

Impact on Terrestrial and Aquatic Ecosystem Components

The environmental persistence and lipophilic nature of this compound (1,2,3,4-TCDD), a member of the dioxin family, lead to its accumulation in soil, sediments, and biota, posing a significant risk to both terrestrial and aquatic ecosystems.

Terrestr epa.govoup.comnih.govial Ecosystems:

In terrestrial environments, 1,2,3,4-TCDD binds strongly to soil particles, which limits its vertical movement and the likelihood of groundwater contamination. However, th oregonstate.eduis binding also contributes to its long half-life in soil, which can range from 9 to 15 years on the surface and potentially 25 to 100 years in the subsurface. This persis oup.comtence allows for the accumulation of the compound in the food chain.

While direct uptake by plants from the soil appears to be limited, surface contamination of vegetation can occur. The primary oregonstate.eduepa.gov route of exposure for terrestrial animals is through the ingestion of contaminated soil and vegetation. This can le nih.govad to bioaccumulation in the fatty tissues of these animals. For instance, studies on the broader class of dioxins have shown accumulation in the fat and liver of mammals that have consumed contaminated feed.

Aquatic nih.govEcosystems:

In aquatic ecosystems, 1,2,3,4-TCDD is found in water, sediment, and biota. Due to its epa.govlow water solubility and high affinity for organic matter, it tends to accumulate in sediments. These conta oregonstate.eduwaterquality.gov.auminated sediments then act as a long-term source of exposure for aquatic organisms.

Fish are p nih.govarticularly vulnerable to the effects of dioxins, with exposure occurring through water, sediment, and the food chain. Bioaccumula waterquality.gov.auwaterquality.gov.aution in fish is a significant concern, with biota-sediment accumulation factors (BSAFs) being measurable for TCDD. Early life epa.govstages of fish are especially sensitive, and exposure can lead to a condition resembling "blue sac disease," characterized by yolk sac edema, hemorrhaging, and craniofacial deformities, ultimately causing mortality. Even at low nih.govoup.com concentrations, chronic exposure can result in delayed toxicity in the early life stages of fish. For example waterquality.gov.au, delayed or chronic toxicity to early life stages of fish following acute exposures has been observed at concentrations often less than 10 ng/L.

The impact waterquality.gov.au extends up the food chain, with piscivorous (fish-eating) wildlife being at particular risk due to the biomagnification of 1,2,3,4-TCDD.

epa.govSensitivity Profiles of Non-Mammalian Organisms (e.g., Plants, Invertebrates, Fish)

The sensitivity to 1,2,3,4-TCDD varies significantly among different non-mammalian organisms.

Plants and Invertebrates:

Plants and invertebrates generally exhibit very low sensitivity to TCDD. While some waterquality.gov.auuptake in plants has been noted, significant toxic effects are not commonly observed. Similarly, epa.govterrestrial and aquatic invertebrates appear to be less susceptible to the direct toxic effects of this compound compared to vertebrates.

Fish: waterquality.gov.au Fish are among the most sensitive non-mammalian organisms to TCDD toxicity, although there is considerable variation between species. The early l waterquality.gov.auoup.comife stages (embryos and larvae) are the most vulnerable period.

Key toxic nih.govoup.comnih.goveffects observed in fish include:

Developmental Abnormalities: Exposure to TCDD during early development can cause a range of malformations, including craniofacial defects (such as deformed jaws and opercula), spinal deformities, and issues with swim bladder inflation.

Cardi nih.govnih.govovascular Toxicity: The cardiovascular system is a primary target of TCDD in fish, leading to pericardial and yolk sac edema, hemorrhages, and reduced circulation. These effec nih.govnih.govts are often precursors to mortality.

Mortality: Lethality is a common outcome of TCDD exposure in the early life stages of sensitive fish species.

Repro oup.comductive Impairment: In adult fish that survive early life stage exposure, TCDD can impair reproductive capacity by reducing egg production and fertility.

The sensit (B7791149) nih.govivity of different fish species to TCDD-induced mortality varies. For example, lake trout are considered one of the most sensitive species, while species like zebrafish and medaka are among the less sensitive.

Comparative Sensitivity of Various Fish Species to TCDD

Based on egg concentrations causing 50% lethality (LCegg50) after 32 days (100 days for lake herring).

| Species | LCegg50 (pg/g) | Relative Sensitivity to Lake Trout |

|---|---|---|

| Fathead Minnow (Pimephales promelas) | 539 | 8-fold less sensitive |

| Zebrafish (Danio rerio) | 2,610 | 38-fold less sensitive |

| Lake Herring (Coregonus artedii) | Data not available for direct comparison in this format | NOEC: 175 pg/g, LOEC: 270 pg/g |

| Lake Trout (Salvelinus namaycush) | ~69 | Most sensitive |

Data derived from Elonen et al. (1998) as cited in various sources.

Assessment of Ecotoxicity Using Bioassays (e.g., Bioluminescent Bacteria)

Bioassays are crucial tools for assessing the ecotoxicity of chemicals like 1,2,3,4-TCDD. Among these, bioassays utilizing bioluminescent bacteria have emerged as a rapid, sensitive, and cost-effective method for toxicity screening.

Principl core.ac.ukawrcenter.netmdpi.come of Bioluminescent Bacteria Bioassays:

These bioassays are based on the principle that the light emission from certain bacteria, such as Vibrio fischeri (now Aliivibrio fischeri) and Photobacterium phosphoreum, is linked to their metabolic activity. When these awrcenter.netmdpi.combacteria are exposed to toxic substances, their metabolic processes are disrupted, leading to a measurable decrease in luminescence. The degree mdpi.comof light inhibition is proportional to the toxicity of the sample.

Applicat awrcenter.netion to Ecotoxicity Assessment:

Bioluminescent bacteria bioassays offer several advantages for environmental monitoring:

Rapid Results: Toxicity can often be determined within 5 to 30 minutes of exposure.

High core.ac.ukSensitivity: These assays can detect a wide range of toxic compounds at low concentrations.

Simpl core.ac.ukicity and Cost-Effectiveness: The procedures are generally straightforward and less expensive compared to traditional bioassays involving organisms like fish or daphnia.

While thes core.ac.uke assays are excellent for initial screening and indicating the presence of bioavailable toxicants, they are not specific to individual compounds like 1,2,3,4-TCDD. A reduction in luminescence indicates general toxicity but does not identify the causative agent. Therefore, mdpi.comthese bioassays are often used as a preliminary step to identify potentially contaminated sites or samples that require further, more specific chemical analysis to determine the presence and concentration of particular compounds like 1,2,3,4-TCDD.

Genetically modified recombinant luminescent bacteria are also being developed to enhance sensitivity and specificity for certain pollutants.

Commonly Used Bioluminescent Bacteria in Ecotoxicity Bioassays

mdpi.commdpi.commdpi.com| Bacterial Species | Typical Application Environment | Key Characteristics |

|---|---|---|

| Vibrio fischeri (Aliivibrio fischeri) | Marine and freshwater (aqueous extracts) | Widely used in standardized tests (e.g., ISO 11348-3). |

| Photobacterium phosphoreum | Marine and freshwater | Commonly used for acute toxicity testing in water. |

| Vibrio qinghaiensis | Freshwater | Another species utilized in luminescent bacteria bioassays. |

Information compiled from various sources on luminescent bacteria bioassays.

Remediation and Mitigation Strategies for 1,2,3,4 Tetrachlorodibenzo P Dioxin Contamination

Ex Situ and In Situ Physical/Chemical Treatment Technologies

Physical and chemical treatment technologies for 1,2,3,4-TCDD contamination aim to either destroy the molecule or separate it from the contaminated matrix. These methods can be applied ex situ, where the contaminated material is excavated and treated elsewhere, or in situ, where the treatment occurs in place.

Thermal Remediation Methods (e.g., Incineration, Thermal Desorption)

Thermal remediation methods utilize high temperatures to break down or remove 1,2,3,4-TCDD from contaminated media such as soil and sediment.

Incineration: This is a well-established and highly effective method for the destruction of dioxins. clu-in.orgprinceton.edu By subjecting contaminated materials to temperatures typically exceeding 1,200°C, the organic structure of 1,2,3,4-TCDD is broken down into less harmful components like carbon dioxide and water. princeton.edu The U.S. Environmental Protection Agency (EPA) has considered incineration a preferred technology for treating dioxin-containing materials due to its high destruction efficiency, often achieving destruction and removal efficiencies (DREs) of 99.9999%. princeton.edu Rotary kilns are a popular type of incinerator for treating a variety of wastes, including those contaminated with dioxins. princeton.edu

Thermal Desorption: This process operates at lower temperatures than incineration, typically in the range of 160-300°C, to vaporize dioxins from the contaminated matrix. clu-in.orgacs.orgacs.org The vaporized contaminants are then collected and treated, often by incineration. In a study simulating this process, vapor-phase 1,2,3,4-TCDD was passed through a fixed-bed reactor with a calcium-based sorbent, resulting in a 50 to 100% conversion of the TCDD to higher molecular weight chlorinated products at temperatures between 160-300°C. acs.orgacs.org Another study investigated the thermal adsorption and desorption properties of 1,2,3,4-TCDD on various adsorbents, finding that Florisil had a high adsorption capacity at lower temperatures, while carbon-based adsorbents like GDX-102 were suitable for thermal desorption at higher temperatures. nih.gov Two-stage thermal desorption systems can enhance sensitivity by concentrating the desorbed compounds before analysis. youtube.com

Advanced Oxidation Processes (e.g., Photodegradation, Photocatalysis, Radiolysis)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants through oxidation reactions involving highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.org These processes can effectively degrade 1,2,3,4-TCDD into less toxic or non-toxic compounds.

Photodegradation and Photocatalysis: Photodegradation involves the breakdown of compounds by light energy. The photodegradation of 1,2,3,4-TCDD in a dioxane solution has been investigated using a xenon lamp, with quantum yields determined at different wavelengths. jst.go.jp The process can be enhanced through photocatalysis, where a catalyst absorbs light and facilitates the generation of reactive oxygen species. For instance, the photodecomposition of 1,2,3,4-TCDD in a water-alcohol medium was significantly accelerated when adsorbed on a C18 solid support and exposed to a UV lamp, achieving complete decomposition in 20 minutes. nih.gov

Silver-titanium based catalysts have also shown effectiveness in the photocatalytic degradation of the highly toxic 2,3,7,8-TCDD, a close relative of 1,2,3,4-TCDD. mdpi.com In one study, silver-doped zeolite (AgY) catalysts were used to degrade 2,3,7,8-TCDD under UV irradiation, with the formation of hydroxylated derivatives as intermediates. arabjchem.orgresearchgate.net The degradation of 2,3,7,8-TCDD was also effective using silver titanium oxide (AgTi) and silver titanium doped into Y-zeolite (AgTiY) catalysts, achieving 98-99% degradation after five hours at 302 nm. mdpi.com The photodegradation of octachlorodibenzo-p-dioxin (B131699) (OCDD) on suspended particles is driven by reactive oxygen species like hydroxyl radicals, singlet oxygen, and superoxide (B77818) anions. nih.gov

Radiolysis: While not as extensively documented specifically for 1,2,3,4-TCDD, radiolysis, which uses ionizing radiation to generate reactive species, is another AOP with the potential for degrading persistent organic pollutants.

Dechlorination Techniques (e.g., Zero-Valent Metals)

Dechlorination techniques aim to remove chlorine atoms from the TCDD molecule, thereby reducing its toxicity. The use of zero-valent metals (ZVMs), particularly zero-valent iron (ZVI) and zero-valent zinc (ZVZ), has been explored for this purpose. acs.org

Research has shown that zero-valent zinc can effectively and stepwise dechlorinate 1,2,3,4-TCDD to dibenzo-p-dioxin (B167043) (DD). nih.gov The reaction proceeds through trichlorodibenzo-p-dioxin (TrCDD), dichlorodibenzo-p-dioxin (DCDD), and monochlorodibenzo-p-dioxin (MCDD) intermediates. nih.gov The observed half-life for 1,2,3,4-TCDD in the presence of ZVZ was 0.56 hours, indicating a rapid reduction of the highly chlorinated dioxin. nih.gov

Bimetallic systems, such as palladium-coated iron (Pd/Fe), can also rapidly transform 1,2,3,4-TCDD. nih.gov While the initial reaction rate for TCDD was slower with Pd/Fe compared to ZVZ, the subsequent dechlorination of the intermediate products was much faster, leading to the formation of the chlorine-free dibenzo-p-dioxin as the final product. nih.gov Doping zero-valent zinc with silver, palladium, or gold has also been shown to enhance the degradation rate of other chlorinated hydrocarbons like carbon tetrachloride. k-state.edu The effectiveness of sulfidated zero-valent iron (S-ZVI) in dechlorinating chlorinated ethenes suggests its potential for dioxin remediation as well. nih.gov

Solvent Extraction and Separation Technologies

Solvent extraction is a common technique used to separate dioxins from contaminated matrices like soil and water. This ex situ method involves using a solvent to dissolve and remove the 1,2,3,4-TCDD.

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), is an efficient method that uses elevated temperatures and pressures to extract contaminants. Toluene has been used as an effective extraction solvent for polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). researchgate.net A fully automated parallel extraction and evaporation system has been developed to streamline the process for determining dioxins in soil. thermofisher.com

For aqueous samples, solid-phase extraction (SPE) is a widely used technique. biotage.com In this method, the water sample is passed through a solid sorbent material that retains the dioxins. The dioxins are then eluted from the sorbent with a small volume of solvent. A combination of pressurized liquid extraction and partitioning with solvents like dimethyl sulfoxide (B87167), acetonitrile (B52724), and hexane (B92381) has been used for lipid-rich biological matrices. researchgate.net The general analytical procedure for dioxins involves extraction, cleanup to remove co-extractives, and then instrumental analysis. nih.gov

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down or transform hazardous substances into less toxic forms. This approach is considered a more environmentally friendly and cost-effective alternative to physical and chemical methods.

Microbial Degradation Mechanisms

Certain microorganisms have demonstrated the ability to degrade 1,2,3,4-TCDD. This degradation can occur through different enzymatic pathways.

Fungi, particularly white-rot and brown-rot fungi, have shown potential for dioxin bioremediation. One study found that the brown-rot fungus Aspergillus aculeatus was able to remove up to 21% of 1,2,3,4-TCDD after a 30-day incubation period. nih.gov Lignin-modifying enzymes produced by white-rot fungi, such as laccases, are capable of degrading a wide range of pollutants, including the highly toxic 2,3,7,8-TCDD. vu.nl

Bacteria also play a significant role in the degradation of chlorinated dioxins. Bacteria possessing angular dioxygenases, such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, can catalyze the initial attack on the dioxin structure. nih.gov Studies have shown that these bacteria can degrade various chlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov Furthermore, microbial communities from contaminated soils have been shown to degrade 2,3,7,8-TCDD, with members of the genera Sphingomonas and Bordetella being implicated in the degradation process. frontiersin.org The dechlorination of 1,2,3,4-TCDD has been observed in sediments from the Passaic River, with different microbial populations showing varying degrees of dechlorination activity. cluin.org

Data Tables

Table 1: Thermal Desorption of 1,2,3,4-TCDD with Different Adsorbents

| Adsorbent | Adsorption Capacity at 120°C (KSA in m³/g) | Suitability for Thermal Desorption | Reference |

| Florisil | 1.82 x 10⁸ | High adsorption, less suitable for rapid desorption | nih.gov |

| GDX-102 | Not specified, but lower retention at 270°C | Good for thermal desorption at higher temperatures | nih.gov |

| Mordenite | Not specified | Selective adsorption, TCDD desorbs below 310°C | nih.gov |

| Diatomite | Poor | Unsuitable for thermal trapping | nih.gov |

| Montmorillonite | Poor | Unsuitable for thermal trapping | nih.gov |

Table 2: Dechlorination of 1,2,3,4-TCDD by Zero-Valent Metals

| Treatment Method | Key Findings | Half-life of 1,2,3,4-TCDD | Final Product | Reference |

| Zero-Valent Zinc (ZVZ) | Stepwise and complete dechlorination | 0.56 hours | Dibenzo-p-dioxin (DD) | nih.gov |

| Pd/Fe Bimetallic Catalyst | Rapid transformation, faster for intermediates | ~5 hours | Dibenzo-p-dioxin (DD) | nih.gov |

Table 3: Microbial Degradation of 1,2,3,4-TCDD

| Microorganism | Degradation Efficiency | Incubation Time | Key Enzymes/Pathways | Reference |

| Aspergillus aculeatus (brown-rot fungus) | Up to 21% removal | 30 days | Not specified | nih.gov |

| Terrabacter sp. strain DBF63 (bacterium) | Capable of degradation | Not specified | Angular dioxygenase | nih.gov |

| Pseudomonas sp. strain CA10 (bacterium) | Capable of degradation | Not specified | Angular dioxygenase | nih.gov |

| Passaic River Sediment Microcosms | Dechlorination observed | Not specified | Dechlorination | cluin.org |

Bioaugmentation and Biostimulation Strategies

Bioaugmentation and biostimulation are two key bioremediation techniques being explored for the cleanup of sites contaminated with polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,4-Tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD). nih.govbiocycle.netmdpi.com These approaches aim to enhance the natural degradation of these persistent organic pollutants by manipulating microbial populations and their activities. nih.govnih.gov

Bioaugmentation involves the introduction of specific microorganisms with the desired metabolic capabilities to degrade contaminants into the contaminated environment. nih.govmdpi.com This strategy is particularly considered when the indigenous microbial population lacks the ability to effectively break down the target pollutant. researchgate.net Research has identified several bacterial strains capable of degrading dioxins, such as Sphingomonas wittichii RW1, Nocardioides aromaticivorans, and Rhodococcus sp. frontiersin.org For instance, a study demonstrated that a microbial consortium originating from dioxin-contaminated soil in Vietnam could degrade approximately 95% of 2,3,7,8-TCDD within 60 days when dimethyl sulfoxide (DMSO) was the sole carbon and energy source. frontiersin.org Another study isolated a fungal strain, Penicillium sp. QI-1, which degraded 87.9% of 2,3,7,8-TCDD within 6 days under optimized conditions. nih.gov The success of bioaugmentation, however, often hinges on the survival and activity of the introduced microorganisms in the complex and competitive soil environment. researchgate.net

To improve the efficacy of bioaugmentation, various new approaches are being investigated. These include:

Encapsulation: Protecting the introduced microbes in carriers like alginate to increase their survival. researchgate.net

Gene Bioaugmentation: Introducing genes responsible for degradation into indigenous microbes. researchgate.net

Rhizosphere Bioaugmentation: Adding the microbial inoculant along with plants that can support their growth. researchgate.net

Biostimulation , on the other hand, focuses on stimulating the growth and activity of the native microbial communities already present in the contaminated site. nih.govresearchgate.net This is often achieved by adding nutrients, electron acceptors, or other growth-limiting substances. researchgate.netwitpress.com The rationale is that many contaminated sites harbor indigenous microorganisms with the potential to degrade pollutants, but their activity is limited by unfavorable environmental conditions. researchgate.net For chronically contaminated sites, biostimulation has often proven to be a more effective approach. mdpi.com

| Strategy | Description | Key Research Findings |

| Bioaugmentation | Introduction of specific microorganisms to degrade contaminants. nih.govmdpi.com | A microbial consortium degraded ~95% of 2,3,7,8-TCDD in 60 days. frontiersin.org Penicillium sp. QI-1 degraded 87.9% of 2,3,7,8-TCDD in 6 days. nih.gov Brown-rot fungus Aspergillus aculeatus removed up to 21% of 1,2,3,4-TCDD after 30 days. nih.gov |

| Biostimulation | Stimulation of indigenous microbial populations by adding nutrients or other growth-limiting substances. nih.govresearchgate.net | Often more effective for chronically contaminated sites. mdpi.com Can be enhanced by the addition of fertilizers and surfactants. witpress.com |

Composting and Phytoremediation Considerations

Composting is an established bioremediation technology that can be effective for treating soils contaminated with organic pollutants, including dioxins. biocycle.netnih.govresearchgate.net It involves mixing the contaminated soil with organic materials such as food waste, yard trimmings, or agricultural residues and managing the process to promote microbial activity. biocycle.netresearchgate.net Aerobic composting, in particular, has demonstrated significant success in degrading dioxins, with removal efficiencies ranging from 65% to 85%. nih.gov One study reported an 81% removal of dioxins from contaminated soil after 35 days of aerobic composting. researchgate.net The high temperatures reached during the thermophilic phase of composting are crucial for enhancing the metabolic activity of microorganisms that break down these recalcitrant compounds. researchgate.net

Phytoremediation utilizes plants to remove, contain, or degrade contaminants in soil and water. nih.gov This low-cost and environmentally friendly approach has shown promise for dioxin-contaminated sites. nih.govnih.gov Plants can contribute to remediation through several mechanisms, including:

Phytoextraction: Uptake of contaminants by plant roots and accumulation in shoots.

Rhizodegradation: Breakdown of contaminants in the soil by microbial activity stimulated by the plant's root system.

Phytodegradation: Breakdown of contaminants within the plant tissues.

Phytovolatilization: Uptake and transpiration of contaminants into the atmosphere.

Research has identified several plant species with the potential for dioxin phytoremediation. For example, studies have shown that zucchini, cucumber, and wheat can effectively remove dioxins from soil. nih.gov A greenhouse experiment using soil from a contaminated site in Italy investigated the effectiveness of various plant species. The study found that Festuca arundinacea (tall fescue) significantly reduced the concentration of nearly all 17 toxic PCDD/F congeners. acs.org The half-life of 2,3,7,8-TCDD, the most toxic dioxin, has been estimated to be approximately ten years in soil, highlighting the need for effective remediation strategies like phytoremediation to accelerate its removal. nih.gov

| Remediation Method | Description | Key Research Findings |

| Composting | Mixing contaminated soil with organic materials to promote microbial degradation. biocycle.netresearchgate.net | Aerobic composting can achieve 65-85% removal of dioxins. nih.gov One study showed 81% removal after 35 days. researchgate.net |

| Phytoremediation | Using plants to remove, contain, or degrade contaminants. nih.gov | Zucchini, cucumber, and wheat show promise for dioxin removal. nih.gov Festuca arundinacea significantly reduced concentrations of most toxic PCDD/F congeners. acs.org |

Regulatory Frameworks and Emission Control Strategies for PCDD/Fs

Given the significant risks posed by dioxins, robust regulatory frameworks and effective emission control strategies are essential. numberanalytics.com

Internationally, the Stockholm Convention on Persistent Organic Pollutants (POPs) is a key treaty aimed at eliminating or restricting the production and use of POPs, including dioxins. numberanalytics.com The convention mandates the use of Best Available Techniques (BAT) for industrial processes known to release dioxins, such as waste incineration. numberanalytics.com

In the United States, the Clean Air Act Amendments of 1990 list dioxins and furans as hazardous air pollutants (HAPs). energyjustice.net The U.S. Environmental Protection Agency (EPA) is responsible for identifying sources of these pollutants and establishing Maximum Achievable Control Technology (MACT) standards to regulate their emissions. energyjustice.net